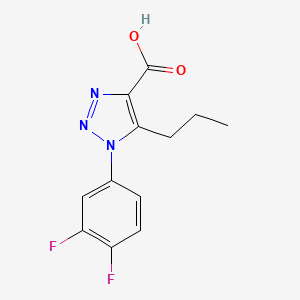

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is a triazole derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Triazole derivatives are often synthesized for their potential use as pharmaceuticals, agrochemicals, and in material science. The presence of difluorophenyl and propyl groups in this compound suggests that it may have unique physical, chemical, and biological properties worth exploring.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including the click chemistry approach, which is a popular method for constructing triazole rings. Although the specific synthesis of "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is not detailed in the provided papers, similar compounds have been synthesized using related techniques. For instance, paper describes the synthesis of cinnamic acid derivatives from aryl pyranones and sodium azide, which could be analogous to the synthesis of the compound . Additionally, paper outlines the synthesis of a methylated triazole derivative, which could offer insights into the potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be studied using various spectroscopic and computational methods. Paper discusses the use of density functional theory (DFT) studies to analyze the molecular structure of a related triazole derivative. Such studies can provide information on the stability, electronic properties, and reactivity of the molecule. The difluorophenyl group in the compound of interest may influence the electronic distribution and stability of the molecule, which can be elucidated through similar computational studies.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, including alkylation, nitration, and conversion into other functional groups. Paper describes the alkylation and nitration reactions of a phenyl triazole carboxylic acid, which could be relevant to understanding the reactivity of "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid." The presence of electron-withdrawing fluorine atoms on the phenyl ring may affect the reactivity of the compound towards electrophilic and nucleophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The fluorine atoms in the compound are likely to increase its acidity and potentially affect its solubility in organic solvents. Paper discusses the pH sensitivity and metal cation selectivity of a related fluorinated compound, which suggests that "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" may also exhibit interesting properties in response to pH changes and metal ion interactions.

Scientific Research Applications

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds

Triazole derivatives, such as 5-amino-1,2,3-triazole-4-carboxylates, serve as crucial scaffolds for developing biologically active compounds and peptidomimetics. The use of ruthenium-catalyzed cycloaddition reactions facilitates the synthesis of these structures with high regiocontrol, enabling the creation of triazole-containing dipeptides and compounds with potential as HSP90 inhibitors (Ferrini et al., 2015).

Corrosion Inhibition

Triazole derivatives, exemplified by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been identified as highly efficient corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate remarkable inhibition efficiencies, showcasing their potential in protecting industrial materials (Lagrenée et al., 2002).

Novel Syntheses of Triazole Derivatives

Innovative synthetic approaches have been developed for 1,4,5-trisubstituted 1,2,3-triazoles, utilizing one-pot reactions that involve arylboronic acids, sodium azide, and active methylene ketones. Such methodologies highlight the versatility of triazole chemistry in creating structurally diverse compounds (Zhang et al., 2013).

Metal-Organic Frameworks (MOFs)

Triazole-based ligands, incorporating both carboxylate and triazole groups, have been utilized in the construction of dynamic metal-organic frameworks (MOFs). These MOFs demonstrate significant potential in selective gas sorption, particularly in the selective sorption of CO2 over N2 and CH4, pointing towards applications in gas separation and storage (Chen et al., 2015).

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been explored, with various 1,2,3-triazole compounds synthesized and evaluated for their activity against bacterial and fungal strains. Such studies underscore the role of triazole derivatives in developing new antimicrobial agents (Holla et al., 2005).

properties

IUPAC Name |

1-(3,4-difluorophenyl)-5-propyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-3-10-11(12(18)19)15-16-17(10)7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKCMJUYPUTMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)

![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)

![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)